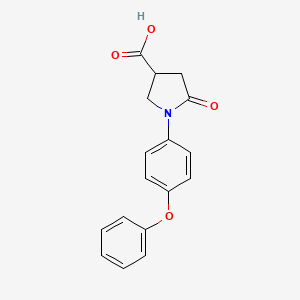

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid

Descripción general

Descripción

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid is a compound that has been synthesized as a potential antibacterial drug . It contains a pyrrolidine ring and methylamino residues in its structure .

Synthesis Analysis

The synthesis of this compound involves a number of steps. A series of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives bearing a pyrrolidine ring and methylamino residues in their structure were synthesized . The synthesis comprises a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids .Molecular Structure Analysis

The molecular structure of the compound was established by UV-Vis absorption spectroscopy, IR, 1H, 13C NMR, and mass spectroscopy . The pyrrolidine ring in the structure contributes to the stereochemistry of the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-(5-((5-benzoyl-1H-benzo[d][1,2,3]triazol-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetohydrazide with aromatic aldehydes and succinic anhydride .Aplicaciones Científicas De Investigación

Drug Discovery and Development

The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry due to its versatility and the ability to enhance the pharmacokinetic properties of pharmaceuticals . The presence of the phenoxyphenyl group can potentially influence the binding affinity and selectivity towards biological targets, making it a valuable scaffold for developing new therapeutic agents.

Biological Activity Profiling

Derivatives of pyrrolidine have been reported to exhibit a variety of biological activities. The specific structure of 5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid could be explored for its bioactivity profile, potentially leading to the discovery of new biological pathways or therapeutic targets .

Quantum Chemical Studies

The compound’s unique structure makes it suitable for quantum chemical studies to understand its electronic features, such as HOMO and LUMO energies, which are crucial for predicting reactivity and interaction with other molecules . These studies can provide insights into the compound’s potential applications in materials science or as a reactive intermediate in organic synthesis.

Synthesis of Bioactive Molecules

The compound can serve as a precursor or intermediate in the synthesis of bioactive molecules. Its carboxylic acid group allows for further functionalization, which can lead to the creation of a diverse array of pharmacologically active compounds .

Material Science

Due to its robust molecular structure, this compound could be investigated for its potential use in material science, particularly in the development of organic electronic materials. Its ability to participate in π-π interactions due to the phenoxyphenyl group could be advantageous in creating new types of conductive polymers .

Mecanismo De Acción

Target of Action

Similar compounds have been synthesized and examined for antimicrobial activity .

Mode of Action

It’s known that the compound has a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Similar compounds have been synthesized and examined for antimicrobial activity , suggesting that they may interact with biochemical pathways related to microbial growth and survival.

Pharmacokinetics

The presence of the pyrrolidine ring in the compound may influence its pharmacokinetic properties, as pyrrolidine derivatives are known to have diverse biological activities .

Result of Action

Similar compounds have been synthesized and examined for antimicrobial activity , suggesting that they may have effects on microbial cells.

Action Environment

The compound’s structure, particularly the presence of the pyrrolidine ring, may influence its stability and reactivity in different environments .

Direcciones Futuras

Propiedades

IUPAC Name |

5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-16-10-12(17(20)21)11-18(16)13-6-8-15(9-7-13)22-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWESYTWUFWEEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372434 | |

| Record name | 5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid | |

CAS RN |

260555-43-9 | |

| Record name | 5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 260555-43-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1333816.png)

![[4-Bromo-2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1333824.png)